molecular formula C25H40N2O B2838934 1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866131-95-5

1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea

Cat. No.: B2838934
CAS No.: 866131-95-5
M. Wt: 384.608
InChI Key: BIYGRHRFLODIPL-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea (CAS 866131-95-5) is a synthetic urea derivative of significant interest in the development of advanced materials, particularly for optical applications . With a molecular formula of C25H40N2O and a molecular weight of 384.61 g/mol, this compound belongs to a class of molecules engineered for high linear and nonlinear optical responses . Its specific molecular architecture, which incorporates cyclohexyl and phenyl groups linked via a urea functional group, is designed to facilitate strong donor-acceptor interactions within a system, a key mechanism for achieving desirable electro-optical properties . This makes it a valuable reagent for researchers exploring new organic compounds for photonics, electro-optics, and liquid crystal display technologies . The compound is supplied for laboratory research purposes. It requires cold-chain transportation to ensure stability and purity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O/c1-3-4-6-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)26-25(28)27(2)24-10-7-5-8-11-24/h16-21,24H,3-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYGRHRFLODIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of cyclohexylamine, methylamine, and 4-(4-pentylcyclohexyl)phenyl isocyanate. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the urea group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential biological activity, making it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosourea Derivatives

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
  • Structural Features: Contains a nitroso (-NO) and chloroethyl group, unlike the target compound.
  • Physicochemical Properties : High lipid solubility enables blood-brain barrier penetration .
  • Biological Activity : Acts as an alkylating agent, effective against leukemia L1210 in mice. Metabolites (e.g., cyclohexylamine) lack activity .
  • Toxicity : Dose-limiting hematopoietic toxicity in humans; unstable in plasma (half-life ~5 minutes) .
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU)
  • Structural Features : Two chloroethyl groups and a nitroso moiety.
  • Biological Activity : Anticancer activity via DNA crosslinking; clinical trials show efficacy in diverse tumors but severe myelosuppression .

Substituted Ureas with Aromatic Groups

1-Cyclohexyl-3-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}urea
  • Structural Features : Piperidinyl carbonyl substituent instead of the target’s pentylcyclohexylphenyl group.
  • Implications : The piperidine carbonyl may enhance hydrogen bonding or receptor interactions compared to the hydrophobic pentylcyclohexylphenyl group in the target compound .
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea
  • Structural Features : Benzyl, methoxy, and chlorophenyl substituents.
  • Physicochemical Properties : Predicted pKa = 12.75 (basic), density = 1.29 g/cm³ .
  • Key Difference : The methoxy group increases polarity, whereas the target compound’s methyl and cyclohexyl groups enhance lipophilicity.

Liquid Crystal Compounds

1-((12-Bromododecyl)oxy)-4-((4-(4-pentylcyclohexyl)phenyl)ethynyl)benzene
  • Structural Features : Shares the 4-(4-pentylcyclohexyl)phenyl group with the target compound.
  • Applications : Exhibits aggregation-induced emission (AIE) and liquid crystal behavior .
  • Implications : The target compound’s pentylcyclohexylphenyl group may similarly enable mesogenic properties, though direct evidence is lacking.

Comparative Analysis Table

Compound Name Key Structural Features Lipophilicity Biological Activity Toxicity Profile Applications
Target Compound Cyclohexyl-methyl, pentylcyclohexylphenyl High (inferred) Unknown Unknown Potential materials use
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitroso, chloroethyl, cyclohexyl High Anticancer (alkylation) Hematopoietic toxicity Oncology
BCNU Nitroso, bis-chloroethyl Moderate Anticancer (DNA crosslink) Myelosuppression Oncology
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea Benzyl, methoxy, chlorophenyl Moderate Unknown Unknown Research chemical
AIE Liquid Crystal Compound Pentylcyclohexylphenyl, ethynyl High AIE, liquid crystal Not reported Materials science

Key Findings and Implications

Structural Determinants of Activity :

  • Nitrosoureas rely on nitroso and chloroethyl groups for alkylating activity, absent in the target compound, suggesting divergent pharmacological profiles .
  • The pentylcyclohexylphenyl group in the target compound may confer liquid crystal or AIE properties, as seen in structurally related compounds .

Data Gaps: No direct experimental data on the target compound’s synthesis, stability, or biological activity are available in the provided evidence. Further studies are needed to validate inferred properties.

Biological Activity

1-Cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C20H24N2O
  • Molecular Weight: 324.42 g/mol
  • CAS Number: Not specified in the sources, but it can be identified via its chemical structure.

Research indicates that compounds similar to this compound may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 inhibition is significant in cancer immunotherapy as it can enhance anti-tumor immunity by preventing immune suppression caused by tryptophan depletion.

In Vitro Studies

In vitro evaluations have shown that derivatives of phenyl urea, including compounds similar to this compound, exhibit varying degrees of IDO1 inhibitory activity. For instance:

  • Compound i12 demonstrated significant IDO1 inhibition due to optimal placement of substituents on the phenyl ring, which enhances binding affinity through hydrogen bonds and π-interactions with key amino acids in the enzyme's active site .

The following table summarizes some findings related to IDO1 inhibition from related compounds:

CompoundIDO1 Inhibition (IC50 µM)TDO Inhibition (IC50 µM)
i12 0.049>100
i24 0.157>100
j2 >100>100

Case Studies

A notable study explored the synthesis and evaluation of phenyl urea derivatives as potential IDO1 inhibitors. Among these derivatives, one compound exhibited a significant improvement in potency compared to others due to its specific structural features that facilitate stronger interactions with the enzyme . This highlights the importance of molecular design in developing effective inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea, considering its structural complexity?

  • Methodological Answer : The synthesis involves two primary steps:

Substituent Introduction : Electrophilic aromatic substitution or coupling reactions to attach the cyclohexyl and pentylcyclohexyl groups to the phenyl ring. For example, Suzuki-Miyaura coupling could link aryl halides to cyclohexylboronic acids .

Urea Formation : Reacting an isocyanate intermediate (e.g., 4-(4-pentylcyclohexyl)phenyl isocyanate) with a cyclohexylmethylamine derivative under anhydrous conditions. Catalytic bases like triethylamine enhance reaction efficiency .

  • Critical Parameters : Monitor reaction temperature (typically 0–60°C) and solvent polarity (e.g., DMF or THF) to avoid side reactions.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this urea derivative?

  • Methodological Answer :

TechniqueApplicationKey Parameters
NMR (¹H/¹³C)Confirm substituent positions and urea linkageDeuterated solvents (e.g., CDCl₃), 400+ MHz resolution
HPLC Assess purity (>95%)Reverse-phase C18 column, acetonitrile/water gradient
HRMS Verify molecular formulaESI+ or MALDI-TOF with <5 ppm mass accuracy

Q. What are the common challenges in purifying this compound, and what chromatographic methods are effective?

  • Methodological Answer : The compound’s hydrophobicity (due to cyclohexyl/pentyl groups) complicates solubility. Use reverse-phase flash chromatography (C18 silica, methanol/water eluent) or preparative HPLC with acetonitrile gradients. Centrifugal partition chromatography (CPC) is also effective for non-polar compounds .

Advanced Research Questions

Q. How can researchers optimize the reaction yield and purity using statistical experimental design?

  • Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design (CCD) : Optimizes multi-variable interactions (e.g., solvent polarity vs. reaction time) .
  • Response Surface Methodology (RSM) : Reduces trials by 40–60% while maximizing yield and purity .
    • Case Study : A 2³ factorial design resolved conflicting yield data in a urea derivative synthesis by identifying solvent polarity as the critical factor .

Q. What computational approaches are recommended to predict the compound’s reactivity and interaction mechanisms?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties and transition states. This predicts regioselectivity in urea formation .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinase targets) to guide bioactivity studies .
    • Reference Data : PubChem’s computed InChI and SMILES strings provide baseline structural validation .

Q. How can researchers address contradictory bioactivity data across studies involving similar urea derivatives?

  • Methodological Answer :

Orthogonal Assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based assays (e.g., cytotoxicity screening) .

Structural Analog Analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .

Q. What strategies are effective in elucidating the compound’s three-dimensional conformation, and how does conformation affect bioactivity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea carbonyl interactions) .
  • NOESY NMR : Detect through-space proton correlations to determine solution-phase conformation .
    • Impact on Bioactivity : Conformational flexibility of the pentylcyclohexyl group may modulate membrane permeability or target binding .

Q. How can quantum chemical calculations clarify electronic properties influencing stability?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Predicts susceptibility to oxidation/reduction. Low HOMO-LUMO gaps (<5 eV) indicate reactivity .
  • NBO Analysis : Identifies hyperconjugative interactions (e.g., urea carbonyl resonance) that stabilize the structure .

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